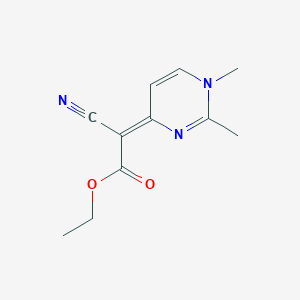
3-bromo-N-(2-methoxy-5-methylphenyl)benzamide
Descripción general
Descripción
3-bromo-N-(2-methoxy-5-methylphenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been widely used in scientific research due to its various pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(2-methoxy-5-methylphenyl)benzamide is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-(2-methoxy-5-methylphenyl)benzamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. It has also been found to have anti-inflammatory and analgesic effects by reducing the levels of pro-inflammatory cytokines and reducing pain sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-bromo-N-(2-methoxy-5-methylphenyl)benzamide in lab experiments is its high potency and specificity towards cancer cells and inflammation. However, its use is limited by its low solubility in water, which can make it difficult to administer in vivo. Additionally, its potential side effects and toxicity need to be further studied.
Direcciones Futuras
For research on 3-bromo-N-(2-methoxy-5-methylphenyl)benzamide include investigating its potential use in combination with other anticancer drugs and exploring its mechanism of action in more detail. Additionally, its potential use in the treatment of other diseases such as autoimmune disorders and neurodegenerative diseases should be further explored. Finally, the development of more soluble and less toxic analogs of 3-bromo-N-(2-methoxy-5-methylphenyl)benzamide could lead to the development of more effective therapies.
Métodos De Síntesis
The synthesis of 3-bromo-N-(2-methoxy-5-methylphenyl)benzamide involves the reaction of 3-bromoaniline with 2-methoxy-5-methylbenzoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with acetic anhydride and pyridine to obtain the final product.
Aplicaciones Científicas De Investigación
3-bromo-N-(2-methoxy-5-methylphenyl)benzamide has been extensively used in scientific research as a pharmacological tool in various studies. It has been shown to have inhibitory effects on the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, it has been found to have anti-inflammatory and analgesic effects, indicating its potential use in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
3-bromo-N-(2-methoxy-5-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-6-7-14(19-2)13(8-10)17-15(18)11-4-3-5-12(16)9-11/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRRIUGTGOHZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253280 | |
| Record name | 3-Bromo-N-(2-methoxy-5-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
349122-27-6 | |
| Record name | 3-Bromo-N-(2-methoxy-5-methylphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349122-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N-(2-methoxy-5-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5817125.png)

![N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5817149.png)


![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B5817161.png)






![N-[4-(ethylthio)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5817220.png)
![3-(2-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5817222.png)